Octanoic acid, pentafluorobenzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Pentafluorobenzyl n-octanoate can be synthesized through derivatization reactions. Derivatization is a chemical modification process that enhances the volatility, thermal stability, and chromatographic behavior of a compound . The pentafluorobenzyl group is introduced to the n-octanoate molecule to form the final product. Specific reaction conditions and industrial production methods are not widely documented, but the general approach involves the use of pentafluorobenzyl bromide as a derivatizing agent .
Analyse Chemischer Reaktionen
Pentafluorobenzyl n-octanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
Pentafluorobenzyl n-octanoate is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of pentafluorobenzyl n-octanoate involves its ability to form derivatives with various functional groups, enhancing their detection and quantitation in analytical methods. The pentafluorobenzyl group provides excellent electron capture properties, making it suitable for negative chemical ion mass spectrometric detection . This allows for high sensitivity and specificity in the analysis of complex mixtures.
Vergleich Mit ähnlichen Verbindungen
Pentafluorobenzyl n-octanoate can be compared with other pentafluorobenzyl derivatives, such as:
Pentafluorobenzyl alcohol: Used in similar derivatization reactions for analytical purposes.
Pentafluorobenzyl bromide: A common derivatizing agent used to introduce the pentafluorobenzyl group into various compounds.
Pentafluorobenzyl hydroxylamine: Used for the derivatization of carbonyl compounds in environmental and biological samples.
Pentafluorobenzyl n-octanoate is unique due to its specific application in the derivatization of n-octanoate, providing enhanced analytical capabilities for the detection of specific functional groups in complex mixtures.
Eigenschaften
Molekularformel |
C15H17F5O2 |
---|---|
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl)methyl octanoate |
InChI |
InChI=1S/C15H17F5O2/c1-2-3-4-5-6-7-10(21)22-8-9-11(16)13(18)15(20)14(19)12(9)17/h2-8H2,1H3 |
InChI-Schlüssel |
HGHDCSVNNUJOIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.